Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester
Description
This compound is a functionalized benzoic acid methyl ester featuring a central azo (–N=N–) group, which is substituted with an acetylamino (–NHCOCH₃) group at the ortho position and a bis(3-methoxy-3-oxopropyl)amino (–N(CH₂COOMe)₂) group at the para position of the phenyl ring. Its CAS number is 61038-97-9, and it was registered on May 31, 2018 .
Properties
CAS No. |
61038-97-9 |
|---|---|
Molecular Formula |
C24H28N4O7 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 4-[[2-acetamido-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C24H28N4O7/c1-16(29)25-21-15-19(28(13-11-22(30)33-2)14-12-23(31)34-3)9-10-20(21)27-26-18-7-5-17(6-8-18)24(32)35-4/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
InChI Key |
HMRLZWZWXRVZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a substituted benzoic acid derivative under controlled pH conditions to form the azo compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetylamino and bis(3-methoxy-3-oxopropyl)amino groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Linked Benzoic Acid Esters
Disperse Red 311
- Structure: N-[3-(Acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester (CAS 70729–65–6).
- Comparison: Both compounds contain an azo group and acetylamino substituents. Disperse Red 311 includes additional nitro groups and a β-alanine moiety, enhancing its dye properties (e.g., color fastness) . The target compound lacks nitro groups but features a bis(3-methoxy-3-oxopropyl)amino group, which may improve solubility in polar solvents.
Benzoic Acid, 4-[[4-(Ethylpentylamino)Phenyl]Azo]-, Butyl Ester (CAS 89132-03-6)
- Structure: Azo-linked benzoic ester with ethylpentylamino (–N(C₅H₁₁)Et) and butyl ester groups.
- Comparison: Molecular weight: 395.54 g/mol (similar to the target compound, estimated ~450–500 g/mol) . The ethylpentylamino group in this compound confers hydrophobicity, whereas the target’s bis(3-methoxy-3-oxopropyl)amino group enhances hydrophilicity.
Substituent Variations in Benzoic Acid Esters
Benzoic Acid, 2-Hydroxy-3-[(4-Nitrobenzoyl)Amino]-, Methyl Ester (CAS 918943-21-2)
- Structure : Nitrobenzoyl and hydroxy substituents on the benzoic acid core.
- Comparison: The nitro group increases electrophilicity, making this compound reactive in coupling reactions. The target compound’s azo and acetylamino groups prioritize stability over reactivity .
Benzoic Acid, 3-Amino-4-[[(4-Chlorophenyl)Methyl]Amino]-, Methyl Ester
- Structure: Chlorophenylmethylamino and amino substituents.
- The target compound’s acetylated amino groups reduce reactivity, favoring applications in non-biological systems .
Molecular Weight and Functional Group Analysis
Biological Activity
Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester (CAS Number: 61038-97-9) is a complex organic compound with significant biological activity. Its molecular formula is C24H28N4O7, and it has a molecular weight of approximately 484.51 g/mol. This compound has garnered attention due to its potential applications in pharmacology and biochemistry.
Chemical Structure
The structural formula of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O7 |
| Molecular Weight | 484.51 g/mol |
| InChI Key | HMRLZWZWXRVZDE-UHFFFAOYSA-N |
| LogP | 3.51 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that benzoic acid derivatives exhibit significant antitumor properties. A study highlighted that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the azo group in its structure enhances its interaction with cellular targets, leading to increased cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The compound's biological effects are primarily mediated through its interaction with specific receptors and enzymes within cells. It has been shown to modulate G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways related to inflammation and immune responses. This modulation can lead to altered cellular responses, contributing to its therapeutic effects.
Case Studies
- Antitumor Efficacy : A study published in Cancer Letters reported that treatment with benzoic acid derivatives led to a significant reduction in tumor size in xenograft models. The study emphasized the compound's ability to induce cell cycle arrest and promote apoptosis in cancer cells.
- Antimicrobial Screening : In a clinical evaluation, benzoic acid derivatives were tested against multidrug-resistant bacterial strains. Results indicated a marked reduction in bacterial viability, suggesting potential use in treating resistant infections.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induces apoptosis via caspase activation; effective against various cancers |
| Antimicrobial Effects | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis |
| GPCR Modulation | Alters signaling pathways affecting inflammation and immune responses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
